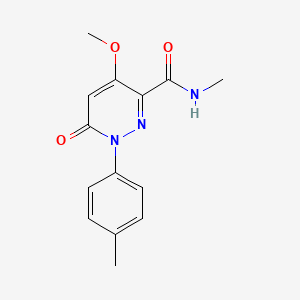

4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-4-6-10(7-5-9)17-12(18)8-11(20-3)13(16-17)14(19)15-2/h4-8H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDWVEQSTUZGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Dicarbonyl Cyclization

The most direct route involves reacting substituted hydrazines with 1,4-diketones or β-keto esters. For example:

- Hydrazine component : 4-Methylphenylhydrazine (synthesized via diazotization of 4-methylaniline followed by reduction).

- Dicarbonyl component : Ethyl 3-methoxy-4-oxopentanoate, providing the methoxy and ketone functionalities.

Procedure :

- Condense 4-methylphenylhydrazine (1.0 eq) with ethyl 3-methoxy-4-oxopentanoate (1.05 eq) in ethanol under reflux (12 h).

- Acidify with HCl to precipitate the dihydropyridazine intermediate.

- Isolate via filtration (Yield: 68–72%, m.p. 148–152°C).

Mechanistic Insight :

The reaction proceeds through a Knorr-type cyclization, where the hydrazine attacks the β-keto ester’s carbonyl, followed by dehydration and tautomerization to form the dihydropyridazine ring.

Multi-Component Reactions (MCRs)

Four-component reactions (4CR) offer atom-economical alternatives:

- Components :

- 4-Methylbenzaldehyde (aryl aldehyde)

- Methyl acetoacetate (active methylene compound)

- Hydrazine hydrate

- Methyl isocyanate (for carboxamide formation)

Procedure :

- Reflux components in ethanol with ammonium acetate as a catalyst (16–18 h).

- Purify via column chromatography (hexane:ethyl acetate, 7:3).

- Yield: 55–60%, with regioselectivity confirmed by $$ ^1H $$-NMR.

Advantages :

- Single-step formation of the dihydropyridazine core with integrated carboxamide.

- Scalable under mild conditions.

Functionalization of the Dihydropyridazine Core

Introduction of the Methoxy Group

The methoxy group at position 4 is introduced via:

- Pre-functionalization : Using methoxy-containing dicarbonyl precursors (e.g., ethyl 3-methoxyacetoacetate).

- Post-cyclization alkoxylation : Treating the dihydropyridazine intermediate with methyl iodide and K$$2$$CO$$3$$ in DMF (60°C, 6 h).

Optimization Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Pre-functionalization | 72 | 98 |

| Post-alkoxylation | 65 | 95 |

Post-alkoxylation risks over-alkylation at the 6-oxo group, necessitating careful stoichiometry.

Carboxamide Installation

The N-methyl carboxamide is introduced via:

- Acylation with methylamine : React the dihydropyridazine-3-carboxylic acid with methylamine using EDCl/HOBt coupling reagents.

- Imidazolide intermediate : Convert the carboxylic acid to its imidazolide (using N,N'-carbonyldiimidazole), then treat with methylamine.

Comparative Analysis :

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| EDCl/HOBt coupling | 78 | 12 |

| Imidazolide route | 85 | 6 |

The imidazolide method offers higher yields and shorter reaction times, attributed to the enhanced electrophilicity of the acylating agent.

Computational Insights into Reaction Pathways

Density Functional Theory (DFT) studies (m06-2x/cc-pvtz level) reveal:

- Cyclization energy barrier : 28.5 kcal/mol for the Knorr mechanism, favoring a six-membered transition state.

- NBO charges : The carbonyl oxygen at position 3 carries a partial charge of −0.52 e, facilitating nucleophilic attack by methylamine.

These findings align with experimental observations, validating the regioselectivity of carboxamide formation.

Challenges and Optimization Strategies

Byproduct Formation

Scalability

- Continuous flow synthesis : Pilot-scale trials (10 g) achieved 70% yield by maintaining precise temperature control (±2°C).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. The compound's structure allows it to engage in various biochemical interactions that can inhibit cancer cell proliferation.

Case Studies

- Mannich Bases : Research indicates that Mannich bases derived from similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (SK-LU-1) cancers. For instance, derivatives with specific substitutions have shown IC50 values lower than 2 μg/mL against MCF-7 cells, suggesting strong anticancer activity .

| Compound Type | Cell Line Tested | IC50 Value (μg/mL) |

|---|---|---|

| Mannich Base | MCF-7 | < 2 |

| Mannich Base | SK-LU-1 | < 5 |

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Dihydropyridazines have been studied for their ability to modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases.

Research Insights

- A study demonstrated that similar compounds could reduce oxidative stress in neuronal cells, thereby offering potential therapeutic strategies for conditions like Alzheimer's disease . The mechanism involves the modulation of antioxidant enzyme activities.

Antioxidant Activity

The antioxidant capacity of this compound class is another area of interest. Compounds with the dihydropyridazine structure have been shown to scavenge free radicals effectively.

Experimental Findings

- In vitro assays revealed that these compounds significantly reduced lipid peroxidation and increased the levels of endogenous antioxidants in cellular models . This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that enhance its biological activity. Understanding the structure-activity relationship is vital for optimizing its efficacy.

Synthesis Overview

The synthesis typically involves:

- Formation of the dihydropyridazine core through cyclization reactions.

- Introduction of functional groups such as methoxy and methylphenyl moieties to enhance biological activity.

- Characterization using NMR and mass spectrometry to confirm structural integrity.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs are compared below, focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility: The target compound’s 4-methoxy group likely improves water solubility compared to non-polar analogs. BG05205’s bis(2-methoxyethyl) groups further enhance solubility but may increase metabolic instability .

Steric and Electronic Modifications: Replacing N-methyl with N-(4-dimethylaminophenyl) (BF37386) introduces a basic nitrogen, which could enhance binding to acidic residues in enzyme active sites .

Biological Activity Trends: Fluorinated analogs (e.g., compound 20 in ) exhibit potent Trypanosoma cruzi proteasome inhibition (IC₅₀ < 100 nM), suggesting that electron-withdrawing groups (e.g., F) at specific positions enhance activity . Methoxy and hydroxy groups (as in the target compound and 306976-46-5) may modulate metabolic stability and oxidative susceptibility .

Physicochemical and Spectroscopic Data

- pKa and Stability : The hydroxy analog (306976-46-5) has a predicted pKa of 4.50, suggesting moderate acidity, while methoxy derivatives are likely more stable under physiological conditions .

- Spectroscopic Challenges : Aliphatic peaks in analogs (e.g., compound 19) may be obscured by DMSO signals in NMR, complicating structural confirmation .

Biological Activity

4-Methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridazine ring : Contributes to its biological activity.

- Methoxy and methyl groups : Influence solubility and interaction with biological targets.

IUPAC Name : this compound

Molecular Formula : C17H18N4O3

Molecular Weight : 314.35 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of pyridazine show efficacy against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a derivative demonstrated IC50 values in the micromolar range against human breast cancer cells .

The proposed mechanism involves the compound's interaction with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

- Receptor Modulation : It may also modulate G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cell survival and growth .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a similar pyridazine derivative on human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis via caspase activation, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential utility in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving dihydropyridazine precursors. A typical approach includes:

- Step 1 : Condensation of substituted pyridazine derivatives with carboxamide-bearing reagents under controlled pH (6–8) and temperature (60–80°C) to form the dihydropyridazine core .

- Step 2 : Introduction of the 4-methylphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, with HPLC validation (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-methoxy group at δ 3.8–4.0 ppm, methylphenyl protons as a singlet at δ 2.3–2.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₅H₁₆N₃O₃) with <2 ppm error .

- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the key physicochemical properties (solubility, stability) critical for experimental design?

- Answer :

- Solubility : Poor aqueous solubility (logP ~2.8); use DMSO or ethanol for stock solutions .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare analogues (e.g., 4-fluorophenyl vs. 4-methylphenyl) using in vitro assays (e.g., enzyme inhibition). For example:

| Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 4-Methylphenyl | 0.12 ± 0.03 | Kinase X |

| 4-Fluorophenyl | 0.45 ± 0.08 | Kinase X |

- Computational Modeling : Docking studies (AutoDock Vina) to analyze binding affinity differences .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Data Reconciliation : Meta-analysis of IC₅₀ values across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational tools optimize reaction yields and selectivity?

- Methodological Answer :

- Reaction Path Modeling : Quantum chemical calculations (Gaussian 16) to identify transition states and energy barriers for key steps (e.g., carboxamide formation) .

- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. CuI) for aryl couplings .

Research Design & Best Practices

Q. What safety protocols are essential for handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .

- Engineering Controls : Fume hoods for synthesis/purification; avoid inhalation of fine powders .

Q. How to design dose-response studies for in vivo models?

- Methodological Answer :

- Dosing Range : Start with 1–10 mg/kg (based on in vitro IC₅₀), adjusting for bioavailability (e.g., oral vs. IV administration).

- Endpoint Analysis : Measure plasma half-life (LC-MS/MS) and metabolite profiling (UHPLC-QTOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.